molecular formula C21H26N2O2 B4971520 N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine

N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine

Cat. No. B4971520
M. Wt: 338.4 g/mol
InChI Key: QSKRYUVRZFCFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine, also known as DMPA, is a synthetic compound that has been widely used in scientific research for its unique chemical properties and potential therapeutic applications. DMPA belongs to the class of piperidine compounds and has a molecular weight of 367.47 g/mol.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor and sigma-1 receptor. It has been found to modulate the activity of these receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been found to increase the levels of the antioxidant enzyme superoxide dismutase, which protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has several advantages as a research tool. It is a highly potent and selective compound that can be used to study the role of dopamine D2 and sigma-1 receptors in various cellular processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine. One area of interest is the development of more potent and selective this compound analogs that can be used as potential therapeutic agents. Another area of interest is the investigation of the role of this compound in the regulation of autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. Additionally, the use of this compound as a tool to study the molecular mechanisms underlying drug addiction and withdrawal is an area of ongoing research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine involves the reaction of 3,4-dimethylphenylpiperidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-6-9-18(13-16(15)2)22-19-5-4-12-23(14-19)21(24)17-7-10-20(25-3)11-8-17/h6-11,13,19,22H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRYUVRZFCFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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